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molecular formula C12H12BrClN4O2 B8311186 ethyl 4-(bromomethyl)-2-(4-chloro-1-methyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate

ethyl 4-(bromomethyl)-2-(4-chloro-1-methyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate

Cat. No. B8311186
M. Wt: 359.60 g/mol
InChI Key: WCCDNYDDPBANFL-UHFFFAOYSA-N
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Patent
US08895571B2

Procedure details

To a solution of ethyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4-methylpyrimidine-5-carboxylate (1 g, 3.56 mmol) in carbon tetrachloride (20.0 mL) was added N-bromosuccinimide (697 mg, 3.92 mmol) and 2,2′-azo-bis-isobutyronitrile (30 mg, 0.2 mmol), and the reaction mixture was stirred at 80° C. overnight. The reaction mixture was filtered, the filtrate was concentrated under reduced pressure, and the residue was purified by combi-flash chromatography to afford 0.78 g (61% yield) of the desired product. LC-MS found: 361.1 (M+H)+.
Name
ethyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4-methylpyrimidine-5-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
697 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH3:19])[C:6]=1[C:7]1[N:12]=[C:11]([CH3:13])[C:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][N:8]=1.[Br:20]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:20][CH2:13][C:11]1[C:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][N:8]=[C:7]([C:6]2[N:5]([CH3:19])[N:4]=[CH:3][C:2]=2[Cl:1])[N:12]=1

Inputs

Step One
Name
ethyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4-methylpyrimidine-5-carboxylate
Quantity
1 g
Type
reactant
Smiles
ClC=1C=NN(C1C1=NC=C(C(=N1)C)C(=O)OCC)C
Name
Quantity
697 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
30 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by combi-flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC1=NC(=NC=C1C(=O)OCC)C1=C(C=NN1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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